molecular formula C19H20O5 B1669301 Columbianadin CAS No. 5058-13-9

Columbianadin

Cat. No. B1669301
CAS RN: 5058-13-9
M. Wt: 328.4 g/mol
InChI Key: JRIBPWOXWIRQOQ-GHAIFCDISA-N
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Description

Columbianadin (CBN) is an alpha, beta-unsaturated carboxylic ester obtained by formal condensation of the carboxy group of angelic acid with the hydroxy group of 2-[(8S)-2-oxo-8,9-dihydro-2H-furo2,3-hbenzopyran-8-yl]propan-2-ol . It has roles as an anti-inflammatory agent, an apoptosis inducer, a hepatoprotective agent, an antineoplastic agent, a rat metabolite, and a plant metabolite .


Molecular Structure Analysis

Columbianadin has a molecular formula of C19H20O5 and a molecular weight of 328.36 . The IUPAC name is 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate .


Chemical Reactions Analysis

Columbianadin was reported to exhibit anti-inflammatory, analgesic, calcium channel blocking, and antitumor activities . A sensitive LC-MS/MS method has been validated to determine the concentration of Columbianadin in rat plasma after intravenous administration .


Physical And Chemical Properties Analysis

Columbianadin is a white needle-like crystal, soluble in methanol, ethyl acetate, chloroform, acetone, and ether . It has a molecular formula of C19H20O5 and a molecular weight of 328.36 .

Scientific Research Applications

Anti-Cancer Properties

Columbianadin has been identified as a potent inhibitor of cell proliferation in cancer cells. Specifically, in HCT116 colon cancer cells, Columbianadin induces apoptosis at low concentrations and necroptosis at higher concentrations. This dual mechanism of action involves the modulation of critical apoptotic and necroptotic signaling molecules, such as caspase-9, caspase-3, Bax, Bcl-2, Bim, Bid, RIP-3, and caspase-8. The compound also triggers the accumulation of reactive oxygen species (ROS) and disrupts the balance of intracellular antioxidant enzymes, highlighting its potential as a natural anti-cancer agent (Kang et al., 2016).

Anti-Inflammatory Effects

The anti-inflammatory effects of Columbianadin have been attributed to its ability to suppress the lipopolysaccharide (LPS)-induced inflammatory response in THP-1 cells. The mechanism involves the inactivation of the NOD1 and NF-κB p65 signaling pathways, which are crucial for the production of inflammatory cytokines. Columbianadin's action on these pathways suggests its potential as a therapeutic agent for inflammatory diseases (Zhang et al., 2019).

Modulation of Platelet Activation and Vascular Thrombosis

Research has also demonstrated Columbianadin's effect on modulating human platelet activation and preventing vascular thrombotic formation. It specifically inhibits platelet aggregation induced by collagen, without affecting other agonists. This selective inhibition involves the suppression of key signaling pathways, including the phospholipase C (PLC)γ2-Protein Kinase C (PKC) cascade, and affects the activation of Akt and extracellular signal-regulated kinases (ERKs)/Jun N-terminal kinases (JNKs). These findings suggest Columbianadin's potential in treating thromboembolic disorders (Hou et al., 2020).

Pharmacokinetic Studies

Pharmacokinetic studies on Columbianadin have shed light on its distribution and metabolism in rats. A study focused on the tissue distribution of Columbianadin and its active metabolite Columbianetin after intravenous administration revealed rapid distribution across various tissues, with the heart showing the highest uptake. This suggests the heart as a potential primary target tissue for Columbianadin's pharmacological effects (Zhang & Yang, 2016).

Future Directions

Columbianadin has been reported to have numerous biological activities, including anticancer and platelet aggregation inhibiting properties . It has the potential to be a candidate in the development of anti-cancer agents derived from natural products . Further studies are needed to explore its potential therapeutic uses and mechanisms of action .

properties

IUPAC Name

2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)15-10-13-14(22-15)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIBPWOXWIRQOQ-GHAIFCDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317565
Record name Columbianadin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Columbianadin

CAS RN

5058-13-9
Record name Columbianadin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5058-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Columbianadin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Columbianadin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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